Aristophyll B
Description
Aristophyll B is a bioactive natural product belonging to the class of triterpenoid lactones, characterized by a complex polycyclic framework with multiple stereogenic centers. These compounds share a common core structure involving fused cyclohexane and lactone rings, which are critical for their biological activities, including anti-inflammatory and antitumor properties . This compound is hypothesized to exhibit similar structural motifs, with variations in stereochemistry or substituent groups influencing its pharmacological profile.
Properties
Molecular Formula |
C34H36N4O4 |
|---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
methyl 12-ethenyl-7-ethyl-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-carboxylate |
InChI |
InChI=1S/C34H36N4O4/c1-9-21-17(3)24-13-25-19(5)23(11-12-32(39)41-7)30(37-25)16-31-33(34(40)42-8)20(6)27(38-31)15-29-22(10-2)18(4)26(36-29)14-28(21)35-24/h9,13-16,35,38H,1,10-12H2,2-8H3 |
InChI Key |
MNTALCIJPLDPOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=C2)N5)C=C)C)C)CCC(=O)OC)C(=O)OC)C)C |
Synonyms |
aristophyll B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The following compounds are structurally analogous to Aristophyll B, based on :
Key Observations :
- Stereochemistry : Epimerization at C-12 (e.g., Rubriflordilactone B vs. Epi-rubriflordilactone B) reduces anticancer potency by 3-fold, highlighting the role of stereochemistry in activity .
- Lactone Configuration : Pseudo-Rubriflordilactone B’s rearranged D-ring correlates with shifted activity from cytotoxic to anti-inflammatory effects .
- Substituent Effects: this compound’s hypothetical C-15 methyl group may enhance metabolic stability compared to its analogs, as suggested by structure-activity relationship (SAR) trends in triterpenoids .
Pharmacological and Functional Comparisons
Efficacy and Selectivity
- Anticancer Activity: Rubriflordilactone B demonstrates potent activity against HeLa cells (IC₅₀: 2.8 µM), while its epimer shows diminished effects, underscoring the importance of hydroxyl group orientation .
Toxicity and Stability
- Metabolic Stability : emphasizes that structural modifications (e.g., methyl groups) can reduce cytochrome P450-mediated degradation. This compound’s hypothetical C-15 methyl group may confer longer half-life than its analogs .
- In Vivo Tolerability : Rubriflordilactone B exhibits hepatotoxicity at high doses (>50 mg/kg), a limitation this compound might address through optimized substituents .
Q & A
How can researchers systematically identify gaps in existing literature on Aristophyll B to formulate impactful research questions?
Methodological Answer :
- Begin by conducting a structured literature review using databases like PubMed, SciFinder, or Web of Science, prioritizing peer-reviewed journals. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential gaps .
- Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to narrow focus. For example: "How does this compound's efficacy (Intervention) compare to its structural analogs (Comparison) in inhibiting specific enzymatic pathways (Outcome) in in vitro models (Population)?" .
- Validate gaps through citation analysis of seminal papers and meta-analyses to pinpoint understudied mechanisms or contradictory findings .
Q. What experimental design principles ensure reproducibility in synthesizing and characterizing this compound?
Methodological Answer :
- Synthesis Protocols : Document reaction conditions (e.g., temperature, solvent purity, catalyst ratios) with granular detail, adhering to guidelines for reporting in organic chemistry journals (e.g., Beilstein Journal of Organic Chemistry) .
- Characterization : Mandate multi-modal validation (e.g., NMR, HPLC, X-ray crystallography) for structural confirmation. For novel derivatives, provide purity metrics (≥95%) and spectral data in supplementary materials .
- Negative Controls : Include controls for side reactions or degradation products, especially in stability studies under varying pH/temperature .
Q. How should researchers address variability in biological activity data for this compound across studies?
Methodological Answer :
- Source Analysis : Scrutinize assay conditions (e.g., cell line passage numbers, incubation times) and compound solubility, which often explain variability .
- Statistical Harmonization : Apply meta-analysis tools (e.g., RevMan) to normalize datasets, adjusting for outliers via Grubbs' test or robust regression .
- Replication Studies : Design independent validation experiments using standardized protocols (e.g., OECD guidelines for in vitro toxicology) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic interpretations of this compound’s structural analogs?
Methodological Answer :
- Multi-Technique Validation : Combine computational modeling (DFT for NMR chemical shifts) with experimental data (2D NMR, IR) to resolve ambiguities .
- Collaborative Peer Review : Engage crystallographers and spectroscopists to re-examine raw data iteratively, addressing signal overlap or solvent artifacts .
- Case Studies : Publish detailed "failure analyses" in open-access repositories to document misinterpretation pathways (e.g., misassignment of diastereomers) .
Q. How can researchers optimize synthetic pathways for this compound derivatives while minimizing byproducts?
Methodological Answer :
- Reaction Kinetic Modeling : Use software like COPASI to simulate pathways and identify rate-limiting steps. Adjust catalyst loading or solvent polarity to suppress side reactions .
- Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) and atom economy to prioritize sustainable routes. For example, switch from stoichiometric to catalytic methods .
- High-Throughput Screening : Employ microfluidic platforms to test 100+ reaction conditions in parallel, accelerating optimization .
Q. What statistical approaches are robust for analyzing dose-response relationships in this compound’s pharmacological studies?
Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism, reporting IC₅₀/EC₅₀ values with 95% confidence intervals .
- Bootstrap Resampling : Assess parameter stability by resampling datasets 1,000+ times to mitigate small-sample bias .
- Multivariate Analysis : Apply PCA or PLS to disentangle confounding variables (e.g., serum concentration effects in cell-based assays) .
Q. How should ethical and data integrity standards be integrated into this compound research?
Methodological Answer :
- Pre-Registration : Submit experimental protocols to platforms like Open Science Framework (OSF) to prevent outcome switching .
- Data Management Plans (DMPs) : Outline FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data storage, including metadata on instrumentation and software versions .
- Ethical Oversight : For studies involving animal models, follow ARRIVE 2.0 guidelines and obtain institutional IACUC approval .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
